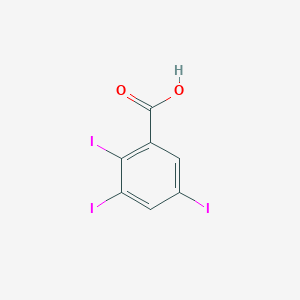

2,3,5-Triiodobenzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2,3,5-Triiodobenzoic acid, such as 2-amino-3,5-diiodobenzoic acid, involves multiple characterization techniques including single-crystal X-ray diffraction, FT-IR spectroscopy, and UV-Vis spectroscopy. Computational methods play a crucial role in investigating molecular geometry and interactions. These studies show the importance of energy calculations, HOMO-LUMO gaps, and electrophilicity indexes in understanding the stability and reactivity of these compounds (Yıldırım et al., 2015).

Molecular Structure Analysis

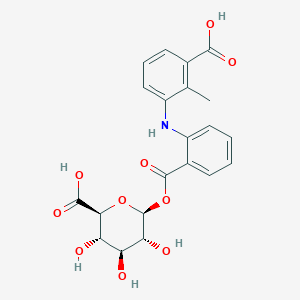

The molecular structure of related benzoic acid compounds reveals significant insights into intra- and inter-molecular interactions. X-ray diffraction technique is instrumental in determining the geometry optimizations and IR frequencies, which are compatible with experimental results. This analysis is vital for understanding the structural aspects of 2,3,5-Triiodobenzoic acid and its derivatives, highlighting the role of molecular electrostatic potential maps, Fukui indices, and non-linear optical properties in their characterization (Yıldırım et al., 2015).

Chemical Reactions and Properties

Research on 2,3,5-Triiodobenzoic acid and its related compounds focuses on their ability to form coordination polymers and molecular complexes through solvent-dependent self-assembly processes. The synthesis and structure elucidation of these complexes reveal how different solvents affect the formation of three-dimensional structures. This knowledge is essential for understanding the chemical reactivity and potential applications of 2,3,5-Triiodobenzoic acid in material science and catalysis (Pedireddi & Varughese, 2004).

Physical Properties Analysis

The physical properties of 2,3,5-Triiodobenzoic acid derivatives, such as their luminescent characteristics and hydrogen-bonding capabilities, have been explored through the synthesis of stilbenecarboxylic acids and their complexes. These studies provide insight into the photophysical and electrochemical properties, important for developing materials with specific optical and electronic functions (Osterod et al., 2001).

Chemical Properties Analysis

The chemical properties of 2,3,5-Triiodobenzoic acid are crucial for its application in various fields. Its synthesis from 2-alkynylbenzoic acids through regioselective bromocyclization demonstrates its versatility in forming heterocyclic compounds. This reactivity is significant for pharmaceutical and material science applications, showcasing the compound's potential in synthesizing novel organic molecules (Zheng et al., 2019).

Applications De Recherche Scientifique

Horticulture

- TIBA has been used to study the growth, yield, and nutrient content of Southern Peas .

- The method involved spraying TIBA and Gibberellin on the peas. The time of application and rate were critical factors in producing maximum yields .

- The application of TIBA reduced plant size and concentrated maturity. The application of 50 ppm Gibberellin 5 days after application of 20 g per acre of TIBA further concentrated maturity and increased the desirability of peas for mechanical harvest .

- The results showed that yield of peas was slightly increased on both varieties with the application of TIBA .

Oncology

- TIBA has been used in the treatment of liver tumors .

- Sorafenib (an angiogenesis inhibitor) and TIBA-loaded poly(lactic-co-glycolic acid) (PLGA) microspheres were fabricated for transarterial embolization of a liver tumor .

- The microspheres were intra-arterially administered for embolization, drug delivery, and tracing the distribution of microspheres for liver cancer therapy .

- The results showed that the increase of microvessel density following arterial embolization was partially limited by the microspheres, resulting in a smaller tumor size increase and viable tumor portion .

Plant Biology

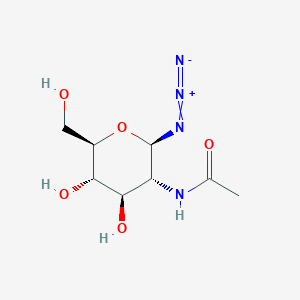

- TIBA has been used as a supplement of MS media to study the auxin distribution and transport during embryogenesis and seed germination of Arabidopsis .

- TIBA is an auxin transport inhibitor and is used to study the role of auxin flow during plant growth and development .

- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .

- The outcomes of this application were not provided in the source .

Polymer Science

- TIBA has been used in the synthesis of aromatic iodine containing vinylic monomer, 2-methacryloyloxyethyl (2,3,5-triiodobenzoate) used in preparing radiopaque polymers .

- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .

- The outcomes of this application were not provided in the source .

Radiology

- TIBA is an iodine contrast agent used for visualization of tissue in X-ray techniques .

- TIBA induces physiological complications like increase in oxygen reactive species (ROS), and consequently, contrast-induced nephropathies .

- TIBA’s antitumor activity was demonstrated in lung cancer, but the subcellular mechanisms involving its activity in tumor cells are still unknown .

Agriculture

- TIBA is used as a plant growth regulator, defoliant, and agricultural herbicide .

- It is a non-competitive polar auxin transport inhibitor .

- It is a member of the class of benzoic acids in which the hydrogen atoms at positions 2, 3, and 5 are replaced by iodine atoms .

- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .

- The outcomes of this application were not provided in the source .

Cell Culture

- TIBA has been used as a supplement of MS media to study the auxin distribution and transport during embryogenesis and seed germination of Arabidopsis .

- TIBA is an auxin transport inhibitor and is used to study the role of auxin flow during plant growth and development .

- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .

- The outcomes of this application were not provided in the source .

Anti-Tumor Activity

- TIBA has been shown to induce cell death in tumor cells through the generation of reactive oxygen species .

- The MTT assay was used for evaluation of cell viability, the H2DCFDA fluorescent probe to evaluate ROS induction, cell cycle analysis was performed using flow cytometry to measure cell death, and immunofluorescence with annexin/7-AAD, to assess the association of cell death with the ROS generation .

- These data demonstrate the relationship between the increased cellular oxidative stress and the anti-tumor action of the TIBA .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,3,5-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZGFLUUZLELNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17274-12-3 (hydrochloride salt) | |

| Record name | 2,3,5-Triiodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4041317 | |

| Record name | 2,3,5-Triiodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water; slightly soluble in benzene; very soluble in ethanol, ether, Very slightly soluble in water | |

| Record name | 2,3,5-TRIIODOBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

2,3,5-Triiodobenzoic acid | |

Color/Form |

White to off-white amorphous powder, Prisms from alcohol | |

CAS RN |

88-82-4 | |

| Record name | 2,3,5-Triiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Triiodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Floraltone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,3,5-triiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5-Triiodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-triiodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-TRIIODOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H575A4059Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,5-TRIIODOBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

225 °C | |

| Record name | 2,3,5-TRIIODOBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

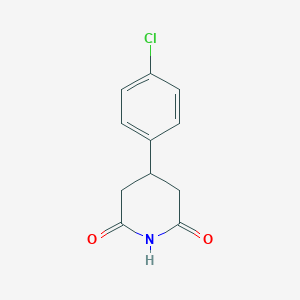

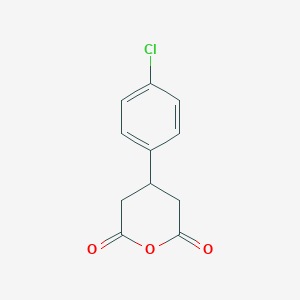

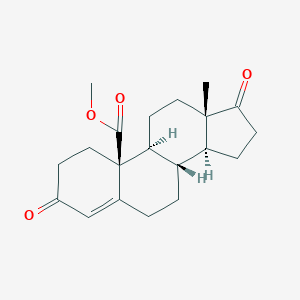

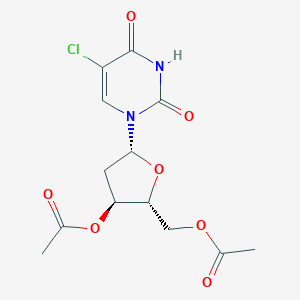

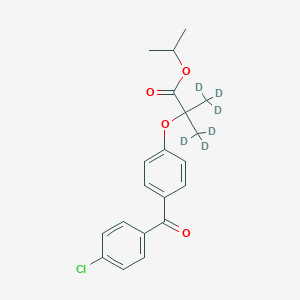

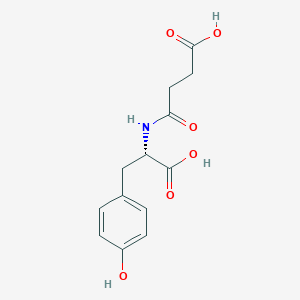

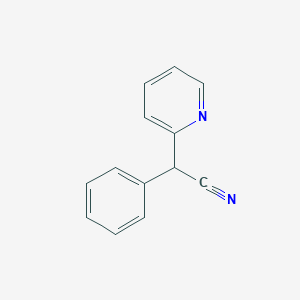

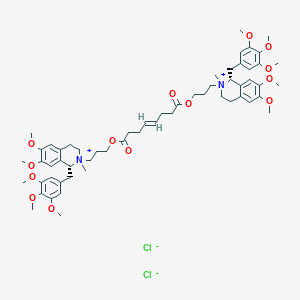

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.